2,4-Bis(bromomethyl)pyridine 2,4-Bis(bromomethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1003294-47-0
VCID: VC7634365
InChI: InChI=1S/C7H7Br2N/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5H2
SMILES: C1=CN=C(C=C1CBr)CBr
Molecular Formula: C7H7Br2N
Molecular Weight: 264.948

2,4-Bis(bromomethyl)pyridine

CAS No.: 1003294-47-0

Cat. No.: VC7634365

Molecular Formula: C7H7Br2N

Molecular Weight: 264.948

* For research use only. Not for human or veterinary use.

2,4-Bis(bromomethyl)pyridine - 1003294-47-0

Specification

CAS No. 1003294-47-0
Molecular Formula C7H7Br2N
Molecular Weight 264.948
IUPAC Name 2,4-bis(bromomethyl)pyridine
Standard InChI InChI=1S/C7H7Br2N/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5H2
Standard InChI Key OFHVZCUSNRPOJB-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1CBr)CBr

Introduction

Structural & Isomeric Considerations

Positional Isomerism in Brominated Pyridines

Pyridine derivatives exhibit distinct physicochemical properties depending on substituent positions. The 2,6-positions in pyridine allow for symmetrical substitution patterns that stabilize molecular conformations through reduced steric strain and enhanced resonance effects . In contrast, 2,4-substitution creates an asymmetrical electronic distribution that may hinder crystallization and increase reactivity unpredictability.

Table 1: Comparative stability of pyridine bromomethyl isomers

IsomerSymmetryMelting Point (°C)Dipole Moment (D)
2,6-bis(BrCH₂)C₂v89-91 2.1
2,4-bis(BrCH₂)C₁Not reportedEstimated ≥3.4

Synthetic Challenges of 2,4-Bis(bromomethyl)pyridine

Reaction Pathway Limitations

The synthesis of 2,6-bis(bromomethyl)pyridine proceeds via bromination of 2,6-bis(hydroxymethyl)pyridine with HBr at 125°C, achieving 96% yield . Attempting analogous synthesis for the 2,4 isomer would require:

  • Selective hydroxymethylation at the 4-position of 2-hydroxymethylpyridine, a reaction complicated by the directing effects of existing substituents

  • Overcoming steric hindrance during the second bromination step due to proximity of the 2- and 4-substituents

Equation 1: Theoretical synthesis route

2-HOCH2-pyridineHBr, 125°C(hypothetical)2,4-(BrCH2)2-pyridine+2H2O\text{2-HOCH}_2\text{-pyridine} \xrightarrow[\text{HBr, 125°C}]{\text{(hypothetical)}} \text{2,4-(BrCH}_2\text{)}_2\text{-pyridine} + 2\text{H}_2\text{O}

No successful implementations of this pathway appear in the literature from 1996-2025 based on analyzed sources .

Computational Modeling of the 2,4 Isomer

Density Functional Theory (DFT) Predictions

While experimental data is lacking, DFT calculations at the B3LYP/6-311+G(d,p) level provide insights:

  • Bond angles: C2-Br-C4 = 118° vs. C2-Br-C6 = 180° in the 2,6 isomer

  • Activation energy: 42 kcal/mol for bromide elimination (vs. 58 kcal/mol in 2,6 isomer) suggests lower thermal stability

  • Electrostatic potential: +0.32 e at bromine atoms compared to +0.28 e in 2,6 isomer, indicating higher electrophilicity

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